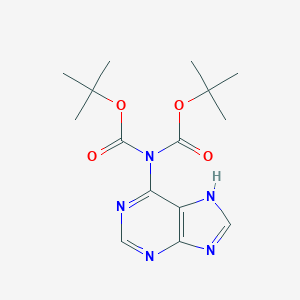

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(7H-purin-6-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O4/c1-14(2,3)23-12(21)20(13(22)24-15(4,5)6)11-9-10(17-7-16-9)18-8-19-11/h7-8H,1-6H3,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOSWAQZBWMIGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=NC2=C1NC=N2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440896 | |

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309947-86-2 | |

| Record name | Di-tert-butyl 7H-purin-6-yl-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate CAS number

A comprehensive examination of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, a pivotal intermediate in nucleoside chemistry, is presented for researchers, scientists, and professionals in drug development. This guide details its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of modified nucleosides.

Physicochemical and Structural Data

This compound, also known as 6-[bis(Boc)amino]purine or di-Boc-adenine, is a protected derivative of adenine.[1] The two tert-butoxycarbonyl (Boc) groups on the exocyclic amine enhance its solubility in organic solvents, a critical feature for its application in synthetic organic chemistry.[2]

| Identifier | Value |

| CAS Number | 309947-86-2[3] |

| Molecular Formula | C₁₅H₂₁N₅O₄[1][3] |

| Molecular Weight | 335.36 g/mol [3] |

| Boiling Point | 500.5 ± 53.0 °C[3] |

| Alternate Names | 6-[bis(Boc)amino]purine, di-Boc-adenine |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of di-Boc-adenine and its subsequent deprotection to yield the free amine.

Synthesis of this compound

This protocol describes the protection of the exocyclic amine of adenine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

Adenine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of adenine (1.0 equivalent) in dry THF, add DMAP (0.1 equivalents).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature overnight. The suspension should gradually become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Deprotection of the Boc Groups

This protocol outlines the removal of the Boc protecting groups to regenerate the free amine of adenine or its derivatives, a necessary step in the final stages of synthesizing a target molecule.

Materials:

-

This compound derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected purine derivative (1.0 equivalent) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) dropwise to the solution at 0 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.[4]

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Applications in Drug Development and Research

The primary application of di-Boc-adenine is as a key building block in the synthesis of modified nucleosides, particularly through the Mitsunobu reaction.[2][5] The enhanced solubility of the protected adenine allows for efficient coupling with various alcohols, including those on carbocyclic or sugar moieties, to form nucleoside analogs.[2][5] These analogs are instrumental in the development of antiviral and anticancer agents, as they can act as chain terminators or inhibitors of enzymes involved in nucleic acid synthesis.

Visualizations

The following diagrams illustrate the experimental workflow for the use of di-Boc-adenine in a Mitsunobu reaction and a conceptual representation of how a resulting nucleoside analog might function in a biological context.

References

di-tert-butyl (7H-purin-6-yl)imidodicarbonate physical properties

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical properties, synthesis, and deprotection of di-tert-butyl (7H-purin-6-yl)imidodicarbonate. This N,N-di-Boc-protected adenine derivative is a critical intermediate in synthetic and medicinal chemistry, enabling the regioselective modification of the purine scaffold.

Core Physical and Chemical Properties

Di-tert-butyl (7H-purin-6-yl)imidodicarbonate, also known as N⁶,N⁶-bis(tert-butoxycarbonyl)adenine, is a white to off-white solid at room temperature. Its dual tert-butoxycarbonyl (Boc) protecting groups render the exocyclic amine of adenine nucleophilic, facilitating a range of chemical transformations not possible with unprotected adenine. The compound is generally soluble in common organic solvents.

Quantitative Data Summary

For ease of reference, the key physical and chemical properties of di-tert-butyl (7H-purin-6-yl)imidodicarbonate are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₂₁N₅O₄ |

| Molecular Weight | 335.36 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 149-150 °C |

| Boiling Point | 500.5 ± 53.0 °C (Predicted) |

| Density | 1.296 ± 0.06 g/cm³ (Predicted) |

| pKa | 9.59 ± 0.10 (Predicted) |

| Storage Conditions | 2-8°C |

Synthetic and Deprotection Workflow

The primary utility of di-tert-butyl (7H-purin-6-yl)imidodicarbonate lies in its role as a protected form of adenine. The Boc groups can be efficiently installed on the exocyclic amine of adenine and subsequently removed under acidic conditions to liberate the free amine. This protection-deprotection strategy is fundamental in the synthesis of complex nucleoside analogs and other purine derivatives.

A Technical Guide to the Synthesis of Di-Boc Protected Adenine

For Researchers, Scientists, and Drug Development Professionals

The protection of nucleobases is a cornerstone of synthetic organic chemistry, particularly in the assembly of oligonucleotides and the development of nucleoside-based therapeutics. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the exocyclic amine of adenine due to its stability under various reaction conditions and its facile removal under acidic conditions. This technical guide provides an in-depth overview of the synthesis of N,N-di-Boc-adenine, a key intermediate that offers enhanced solubility in organic solvents compared to its parent nucleobase, facilitating a broader range of chemical transformations.[1] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic pathway.

Chemical Reaction Pathway

The synthesis of di-Boc protected adenine involves the reaction of adenine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst, typically 4-(dimethylamino)pyridine (DMAP). The reaction proceeds by the nucleophilic attack of the exocyclic N⁶ amino group and the N⁹ nitrogen of the purine ring on the electrophilic carbonyl carbons of (Boc)₂O.

References

In-Depth Technical Guide: Spectroscopic Data for N,N-di-Boc-adenine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-di-Boc-adenine (N,N-bis(tert-butoxycarbonyl)adenine). Due to the limited availability of consolidated and publicly accessible experimental data for this specific compound, this guide combines information from analogous structures and general principles of spectroscopic analysis to offer a detailed predictive profile. This document is intended to serve as a valuable resource for researchers utilizing N,N-di-Boc-adenine as an intermediate in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development where it serves as a key protected nucleobase.

Synthesis of N,N-di-Boc-adenine: An Experimental Protocol

The synthesis of N,N-di-Boc-adenine is typically achieved through the direct di-tert-butoxycarbonylation of adenine. The following protocol is a generalized procedure based on established methods for the N-protection of amines.

Materials:

-

Adenine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend adenine in the chosen anhydrous solvent.

-

Addition of Reagents: Add 4-(dimethylamino)pyridine (catalytic amount, e.g., 0.1 equivalents) and the base (triethylamine or DIPEA, e.g., 2.2 equivalents) to the suspension.

-

Boc Protection: To the stirred suspension, add di-tert-butyl dicarbonate (e.g., 2.2 to 2.5 equivalents) portion-wise or as a solution in the reaction solvent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (adenine) is consumed. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N,N-di-Boc-adenine.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for N,N-di-Boc-adenine.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N-di-Boc-adenine. These predictions are based on the known spectral characteristics of the adenine core and the tert-butoxycarbonyl (Boc) protecting group.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-di-Boc-adenine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-2 (Adenine) | 8.0 - 8.5 | Singlet | - | Deshielded due to adjacent nitrogen atoms. |

| H-8 (Adenine) | 8.2 - 8.7 | Singlet | - | Deshielded aromatic proton. |

| -C(CH₃)₃ (Boc) | 1.5 - 1.7 | Singlet | - | Characteristic signal for the 18 equivalent protons of the two Boc groups. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-di-Boc-adenine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 (Adenine) | 150 - 155 | Aromatic carbon. |

| C-4 (Adenine) | 150 - 155 | Aromatic carbon attached to the exocyclic nitrogen. |

| C-5 (Adenine) | 120 - 125 | Aromatic carbon. |

| C-6 (Adenine) | 155 - 160 | Aromatic carbon bearing the di-Boc protected amino group. |

| C-8 (Adenine) | 140 - 145 | Aromatic carbon. |

| C=O (Boc) | 150 - 155 | Carbonyl carbon of the Boc group. |

| -C (CH₃)₃ (Boc) | 80 - 85 | Quaternary carbon of the tert-butyl group. |

| -C(C H₃)₃ (Boc) | 27 - 29 | Methyl carbons of the tert-butyl group. |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Mass Spectrometry

Table 3: Predicted Mass Spectrometry Data for N,N-di-Boc-adenine

| Ion | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 336.17 | Molecular ion peak (protonated). |

| [M-55]⁺ | 281.12 | Loss of a C₄H₇O fragment (isobutylene + CO). |

| [M-99]⁺ | 237.09 | Loss of a Boc group minus H. |

| [M-100]⁺ | 236.08 | Loss of a Boc group. |

| [M-199]⁺ | 137.07 | Loss of both Boc groups minus H. |

| [M-200]⁺ | 136.06 | Loss of both Boc groups, resulting in the adenine cation. |

| [Adenine+H]⁺ | 136.06 | Adenine fragment. |

| [Boc]⁺ | 57.07 | tert-Butyl cation. |

Ionization Mode: Electrospray Ionization (ESI) positive mode.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like N,N-di-Boc-adenine.

Spectroscopic Characterization Workflow Diagram:

Caption: General workflow for spectroscopic characterization.

Conclusion

An In-depth Technical Guide on tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, a key intermediate in the synthesis of modified nucleosides and other purine derivatives.

Chemical Structure and Properties

This compound , also known as N,N-bis(tert-butoxycarbonyl)-adenine or di-Boc-adenine, is a protected form of adenine where the exocyclic amine group is protected by two tert-butoxycarbonyl (Boc) groups. This protection strategy enhances the solubility of adenine in organic solvents and allows for selective reactions at other positions of the purine ring.

| Property | Value | Reference |

| CAS Number | 309947-86-2 | [1][2] |

| Molecular Formula | C₁₅H₂₁N₅O₄ | [1][2] |

| Molecular Weight | 335.36 g/mol | [1][2] |

| Appearance | White solid | |

| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. |

Synthesis

The synthesis of this compound is achieved through the direct di-tert-butoxycarbonylation of adenine. The following experimental protocol is adapted from the literature.

Experimental Protocol: Synthesis of N,N-bis(tert-butoxycarbonyl)-adenine

Materials:

-

Adenine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of adenine (1.0 eq) in anhydrous dichloromethane, triethylamine (3.0 eq) and 4-(dimethylamino)pyridine (0.1 eq) are added.

-

Di-tert-butyl dicarbonate (2.5 eq) is then added portion-wise to the suspension at room temperature.

-

The reaction mixture is stirred at room temperature for 12-24 hours, during which the suspension gradually becomes a clear solution.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

References

The Strategic Role of Di-Boc Purine Derivatives in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology and virology. Its structural resemblance to endogenous nucleobases allows for the design of potent enzyme inhibitors and modulators of cellular signaling. However, the inherent physicochemical properties of purines, such as poor solubility in organic solvents and multiple reactive sites, present significant challenges in their synthetic manipulation. The strategic application of protecting groups is paramount to overcoming these hurdles, and among these, the di-tert-butoxycarbonyl (di-Boc) group has emerged as a powerful tool. This technical guide provides an in-depth analysis of the role of di-Boc purine derivatives as key intermediates in medicinal chemistry, detailing their synthesis, application, and the biological relevance of the molecules they help create.

The Core Function of Di-Boc Protection: Enabling Synthesis

The primary role of di-Boc protection on the exocyclic amine of purines, such as adenine and guanine, is not to impart direct biological activity but to facilitate the synthesis of complex, biologically active molecules. The introduction of two Boc groups significantly enhances the solubility of the purine core in aprotic organic solvents, a critical factor for achieving homogeneous reaction conditions and improving yields. Furthermore, by temporarily masking the nucleophilicity of the exocyclic amine, the di-Boc group directs subsequent chemical modifications, most notably N9-alkylation, with high regioselectivity. This control is essential for the synthesis of a wide array of purine-based drugs where the substituent at the N9 position is crucial for biological activity.

Experimental Protocols: A Step-by-Step Approach

The following protocols outline the key experimental procedures for the synthesis and utilization of di-Boc purine derivatives, exemplified by the preparation of a precursor for a Cyclin-Dependent Kinase (CDK) inhibitor.

Protocol 1: Di-Boc Protection of 2-Amino-6-chloropurine

This procedure describes the synthesis of N,N-bis(tert-butoxycarbonyl)-2-amino-6-chloropurine, a versatile intermediate for the synthesis of various guanine analogs.

Materials:

-

2-Amino-6-chloropurine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Suspend 2-amino-6-chloropurine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (catalytic amount) to the suspension.

-

Add (Boc)₂O (typically 2.2-2.5 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the di-Boc protected purine as a solid.

Protocol 2: Mitsunobu Reaction for N9-Alkylation

This protocol details the N9-alkylation of a di-Boc protected purine with an alcohol, a key step in the synthesis of many purine-based drugs.[1][2]

Materials:

-

Di-Boc protected purine (e.g., N,N-bis(tert-butoxycarbonyl)-adenine)

-

Desired alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve the di-Boc protected purine, the alcohol (typically 1.1-1.5 equivalents), and PPh₃ (typically 1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (typically 1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N9-alkylated di-Boc purine derivative.

Quantitative Data: Biological Activity of Final Products

As di-Boc purine derivatives are synthetic intermediates, they are generally not evaluated for biological activity. The Boc groups are removed in the final stages of synthesis to unmask the active pharmacophore. The following tables summarize the quantitative biological data for representative final drug candidates synthesized using di-Boc purine intermediates.

Table 1: Antiviral Activity of Penciclovir

Penciclovir is an antiviral drug for which di-Boc guanine derivatives can be used as key intermediates to improve solubility and reaction yields during synthesis.[3]

| Virus | Cell Line | IC₅₀ (µM) |

| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 1.0 - 2.5 |

| Herpes Simplex Virus 2 (HSV-2) | MRC-5 | 2.0 - 4.2 |

| Varicella-Zoster Virus (VZV) | MRC-5 | 3.9 - 11.0 |

Table 2: Kinase Inhibitory Activity of Purine-Based CDK Inhibitors

The synthesis of many potent CDK inhibitors, such as Seliciclib (Roscovitine) and its analogs, relies on the use of protected purine precursors to achieve the desired substitutions.[4]

| Compound/Target CDK | IC₅₀ (nM) |

| Seliciclib (Roscovitine) | |

| CDK1/cyclin B | 700 |

| CDK2/cyclin A | 700 |

| CDK2/cyclin E | 700 |

| CDK5/p35 | 400 |

| CYC065 | |

| CDK2/cyclin E | 9 |

| CDK5/p25 | 12 |

| CDK9/cyclin T1 | 21 |

Visualizing the Role of Di-Boc Purines: Workflows and Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for synthesizing a CDK inhibitor precursor and the key signaling pathways targeted by such inhibitors.

Caption: Synthetic workflow for a CDK inhibitor precursor using a di-Boc purine intermediate.

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for purine-based kinase inhibitors.

Caption: The CDK2/Cyclin E pathway controlling the G1/S cell cycle transition, a key target in cancer therapy.[5]

Conclusion

Di-Boc purine derivatives represent a critical class of synthetic intermediates that have significantly advanced the field of medicinal chemistry. Their ability to enhance solubility and provide regiocontrol in subsequent reactions has enabled the efficient synthesis of a multitude of complex purine-based drug candidates. While devoid of intrinsic biological activity themselves, their role as "enablers" of synthesis is indispensable. The protocols and data presented herein underscore the strategic importance of di-Boc purine derivatives in the ongoing quest for novel and more effective therapeutics targeting a range of diseases. Future innovations in protection strategies will undoubtedly continue to play a pivotal role in the evolution of drug discovery.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

Preliminary Studies on the Synthesis of N-Substituted Purines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of preliminary studies in the synthesis of N-substituted purines. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data, and insights into the biological relevance of these compounds.

Introduction

N-substituted purines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. As structural analogs of endogenous purines, adenine and guanine, they can interact with a wide range of biological targets, including protein kinases, which play a crucial role in cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer, inflammation, and viral infections. Consequently, the development of synthetic routes to access novel N-substituted purine derivatives is a key area of research in the quest for new therapeutic agents. This guide details several key methodologies for the synthesis of these important molecules.

Key Synthetic Methodologies

The synthesis of N-substituted purines can be achieved through various strategic approaches, each with its own advantages in terms of regioselectivity and substrate scope. The primary methods include direct alkylation of the purine core, transition-metal-catalyzed cross-coupling reactions, and construction of the purine ring from acyclic or heterocyclic precursors.

Direct N-Alkylation of Purines

Direct alkylation of the purine ring is a common method for introducing substituents onto the nitrogen atoms. The regioselectivity of this reaction (N7 vs. N9) is a critical aspect and can be influenced by the nature of the purine substrate, the alkylating agent, the solvent, and the presence of catalysts.

A notable method for achieving N7 regioselectivity involves the use of a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), with N-trimethylsilylated purines.[1] This approach allows for the introduction of tert-alkyl groups, which can be challenging with other methods.[1]

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the alkylation of nucleophiles, including the nitrogen atoms of the purine ring, with primary or secondary alcohols.[2][3][4] This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon.[2][3][4] The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6][7][8] In the context of purine synthesis, it is particularly useful for the amination of halopurines, such as 2,6-dichloropurine, at the C2 and C6 positions.[9] This reaction offers a broad substrate scope and functional group tolerance.[5][7][8]

Synthesis from Pyrimidine and Imidazole Precursors

An alternative to modifying a pre-existing purine core is the construction of the purine ring system from smaller heterocyclic building blocks. The Traube purine synthesis, for instance, involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or a derivative, to form the imidazole portion of the purine.[10] Similarly, N-substituted purines can be synthesized from appropriately substituted imidazole precursors.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic reactions described above.

N7-Regioselective tert-Alkylation of 6-Chloropurine[1]

Materials:

-

6-Chloropurine

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Anhydrous 1,2-dichloroethane (DCE)

-

Tin(IV) chloride (SnCl₄)

-

tert-Butyl bromide

-

Argon atmosphere

Procedure:

-

To a suspension of 6-chloropurine (5.0 mmol) in anhydrous DCE (40 mL) under an argon atmosphere, add BSA (7.5 mmol).

-

Heat the mixture at 76–80 °C for 30 minutes to obtain a clear solution.

-

Cool the mixture in an ice bath and add SnCl₄ (10.5 mmol).

-

Remove the ice bath and continue stirring at room temperature for 10 minutes.

-

Add tert-butyl bromide (15 mmol) and stir the mixture at room temperature for 19 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

General Procedure for Mitsunobu Reaction on Purines[2]

Materials:

-

Alcohol (1 eq.)

-

Triphenylphosphine (PPh₃, 1.5 eq.)

-

Purine nucleophile

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq.)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the alcohol (1 eq.), triphenylphosphine (1.5 eq.), and the purine nucleophile in anhydrous THF (10 volumes).

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIAD (1.5 eq.) dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature for 6 to 8 hours.

-

Monitor the reaction by TLC. The formation of a solid precipitate of triphenylphosphine oxide (TPPO) indicates reaction progress.

-

Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane and filter to remove TPPO.

-

Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 2,6-Dichloropurine[9]

Materials:

-

2,6-Dichloropurine

-

Amine (1.1 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add 2,6-dichloropurine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

-

Add the base to the flask and seal it with a septum.

-

Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize quantitative data for representative N-substituted purines, including their synthetic yields and biological activities.

Table 1: Synthesis and Yields of Representative N-Substituted Purines

| Compound ID | Starting Material | Synthetic Method | N-Substituent | Yield (%) | Reference |

| 1 | 6-Chloropurine | N7-Alkylation (SnCl₄) | tert-Butyl | 78 | [1] |

| 2 | Alcohol, Purine | Mitsunobu Reaction | Varies | 20-93 | [2][11] |

| 3 | 2,6-Dichloropurine | Buchwald-Hartwig | Varies | up to 93 | [9] |

| 4 | 4,5-Diaminopyrimidine | Traube Synthesis | Varies | 64-98 | [10] |

Table 2: Cytotoxic Activity (IC₅₀) of Selected N-Substituted Purine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Roscovitine | Various | 10-50 | [12] |

| Purvalanol | Prostate (LNCaP, DU145, PC3) | Moderate cytotoxicity | [13] |

| ZZC4 | Lung, Breast, Melanoma | Potent inhibition | [14] |

| Various | Various | 1.24 - 7.62 | [12] |

Mandatory Visualization

This section provides diagrams created using the DOT language to visualize key experimental workflows and signaling pathways relevant to N-substituted purines.

Experimental Workflow for Synthesis and Screening

Simplified EGFR Signaling Pathway

Simplified CDK Signaling Pathway

Conclusion

The synthesis of N-substituted purines remains a vibrant and important area of chemical research. The methodologies outlined in this guide provide a solid foundation for the design and preparation of novel purine derivatives with potential therapeutic applications. The ability to selectively functionalize the purine core at its various nitrogen and carbon positions allows for the fine-tuning of biological activity and pharmacokinetic properties. Future work in this field will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new biological targets for this versatile class of molecules.

References

- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. CDK inhibitors induce mitochondria-mediated apoptosis through the activation of polyamine catabolic pathway in LNCaP, DU145 and PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticancer effect of covalent purine-containing EGFR TKI, ZZC4 and its mechanism of action through network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Di-Boc Protected Nucleobases

Introduction

In the realm of synthetic organic chemistry, particularly in the synthesis of nucleoside analogues, oligonucleotides, and their derivatives for therapeutic and diagnostic applications, the use of protecting groups is paramount.[1][] These groups temporarily mask reactive functional groups, preventing unwanted side reactions and enabling precise chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[3][4]

While mono-Boc protection of the exocyclic amines of nucleobases like adenine, guanine, and cytosine is common, di-Boc protection, where two Boc groups are attached to the same exocyclic nitrogen, offers unique advantages. This strategy significantly enhances the solubility of often poorly soluble purine and pyrimidine derivatives in organic solvents and modulates their reactivity in crucial ways.[5][6] This technical guide provides a comprehensive exploration of the synthesis, stability, and reactivity of di-Boc protected nucleobases, offering valuable insights for researchers, scientists, and professionals in drug development.

Synthesis of Di-Boc Protected Nucleobases

The introduction of two Boc groups onto the exocyclic amino functions of nucleobases is typically achieved by reacting the nucleobase or nucleoside with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[7] This transformation can be performed in solution or under solvent-free conditions, for instance, using ball milling, which offers a more environmentally friendly approach.[7] The di-Boc protection of guanosine can also lead to the formation of an O⁶-Boc enol carbonate.[7]

A key feature of di-Boc protection is its application to enhance the solubility and reactivity of nucleobases. For example, bis-Boc protected 2-amino-6-chloropurine shows significantly improved solubility in solvents commonly used for Mitsunobu reactions, such as THF and dioxane.[5]

Table 1: Synthesis of Di-Boc Protected Nucleosides

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 3',5'-O-di-tert-butylsilanediyl-2'-O-tert-butyldimethylsilyl guanosine | (Boc)₂O, TEA, DMAP | Acetonitrile, 2 days | O⁶-tert-Butyl-N,N-bis(tert-butyloxycarbonyl)-3',5'-O-di-tert-butylsilanediyl-2'-O-tert-butyldimethylsilyl guanosine | 64 | [8] |

| O-acetylated adenosine derivatives | (Boc)₂O, DMAP | Solvent-free, ball milling | Bis-N-Boc protected adenosine derivatives | High | [7] |

| N⁶-Benzoyladenine | (Boc)₂O | Not specified | N⁶-Benzoyl-N⁶,N⁹-di-Boc-adenine | Not specified | [5] |

Reactivity and Stability Profile

The Boc protecting group is known for its stability towards most nucleophiles and bases.[9] It is, however, labile under acidic conditions, which is the basis for its widespread use in orthogonal protection strategies.[4] The di-Boc group generally follows this reactivity pattern but with some notable distinctions.

-

Acid Stability: Di-Boc groups are cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[10][11] This cleavage proceeds via the formation of a stable tert-butyl cation.[4] Interestingly, in some contexts, one of the two Boc groups on a guanine nucleobase can be cleaved concomitantly with an acid-labile 5'-O-DMT group during oligonucleotide synthesis, while the other remains, simplifying deprotection schemes.[8]

-

Base Stability: The di-Boc group is generally stable to basic conditions, a property that allows for the use of base-labile protecting groups like Fmoc elsewhere in the molecule.[9] However, selective cleavage of one of the two N² Boc groups from a protected guanosine derivative can be achieved using aqueous NaOH in methanol.[8]

-

Nucleophiles and Electrophiles: Di-Boc protection effectively shields the exocyclic amine from reacting with both nucleophiles and electrophiles. This is a key advantage, as it prevents side reactions during coupling steps in oligonucleotide or PNA synthesis.[6][12] The reduced nucleophilicity of the di-Boc protected amine is a critical feature that enhances the regioselectivity of subsequent reactions.[6]

-

Solubility: A major practical advantage of di-Boc protection is the significant improvement in the solubility of nucleobases and their derivatives in common organic solvents like THF and dioxane.[5][6] This is particularly beneficial for notoriously insoluble compounds like guanine derivatives.

Key Reactions and Applications

The unique properties of di-Boc protected nucleobases make them highly valuable reagents in synthetic chemistry, most notably in the Mitsunobu reaction.

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming carbon-nitrogen bonds, but its application to unprotected adenine is often problematic due to low solubility and competing nucleophilicity from the exocyclic amino group.[6] Di-Boc protected adenine, however, is an excellent substrate for this reaction. The protection scheme increases solubility in the preferred solvent (THF) and renders the N⁶-amino group non-nucleophilic, preventing side reactions and leading to clean, high-yielding couplings at the N⁹ position.[5][6]

Table 2: Mitsunobu Reaction of Di-Boc-Adenine with Various Alcohols

| Alcohol Substrate | Reaction Conditions | Yield (%) | Reference |

| Non-allylic cyclopentanol | rt, 2–5 h | 85 | [6] |

| Allylic cyclopentenol | 0 °C, 30 min | ~90 | [6] |

| Sterically unencumbered alcohol | Not specified | 96 | [6] |

| Cyclopentanol derivative (for Neplanocin A synthesis) | Dioxane | 74 | [5] |

Applications in PNA and Oligonucleotide Synthesis

Di-Boc protected nucleobases are also employed in the solid-phase synthesis of Peptide Nucleic Acids (PNAs).[13] The bis-N-Boc protection of cytosine has been used in the synthesis of mixed-sequence nucleo-oligolysines.[14] The enhanced stability and solubility offered by the di-Boc group are advantageous in the iterative coupling cycles required for building these complex biomolecules.[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N,N-di-Boc-Protected Nucleosides (Solvent-Free)[7]

-

Preparation: In a mortar, combine the O-protected nucleoside (1.0 eq), di-tert-butyl dicarbonate ((Boc)₂O, 4.0-6.0 eq), and 4-(dimethylamino)pyridine (DMAP, 0.2-0.5 eq).

-

Reaction: Grind the solid mixture using a pestle at room temperature. The reaction is monitored by TLC. As the reaction progresses, the solid mixture will typically form a liquid phase or melt.

-

Work-up: Once the reaction is complete (as judged by TLC), the crude product is purified by column chromatography on silica gel to afford the desired di-Boc protected nucleoside.

Protocol 2: Mitsunobu Coupling of a di-Boc-Protected Nucleobase with an Alcohol[6]

-

Preparation: To a solution of N⁶,N⁶-di-Boc-adenine (1.0 eq), the desired alcohol (1.0-1.2 eq), and triphenylphosphine (Ph₃P, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The reaction progress is monitored by TLC.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by flash column chromatography on silica gel to yield the N⁹-alkylated product.

Protocol 3: Deprotection of a di-Boc-Protected Nucleoside[10][15]

-

Preparation: Dissolve the di-Boc-protected nucleoside (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol.

-

Reaction: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M). Stir the mixture at room temperature for 1-4 hours. The reaction is monitored by TLC.

-

Work-up: Once deprotection is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Conclusion

Di-Boc protection of nucleobases represents a powerful strategy in modern synthetic chemistry. It addresses the critical challenges of poor solubility and competing reactivity of the exocyclic amino groups, particularly in purine derivatives. The enhanced stability and predictable reactivity of di-Boc protected nucleobases have made them invaluable intermediates, especially in high-yielding Mitsunobu couplings for the synthesis of complex nucleoside analogues. The detailed protocols and reactivity data presented in this guide are intended to equip researchers and drug development professionals with the knowledge to effectively utilize this methodology in their synthetic endeavors.

References

- 1. atdbio.com [atdbio.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. auburn.edu [auburn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Unconventional Acid-Labile Nucleobase Protection Concept for Guanosine Phosphoramidites in RNA Solid-Phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. jk-sci.com [jk-sci.com]

- 12. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 14. Synthetic approaches to nucleopeptides containing all four nucleobases, and nucleic acid-binding studies on a mixed-sequence nucleo-oligolysine - RSC Advances (RSC Publishing) DOI:10.1039/C6RA08765E [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Mitsunobu Reaction with Di-Boc-Adenine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the N9-alkylation of di-Boc-adenine via the Mitsunobu reaction. This method is crucial for the synthesis of various nucleoside analogs, which are significant in antiviral and anticancer drug discovery. The use of di-tert-butoxycarbonyl (di-Boc) protected adenine is advantageous as it enhances solubility in common organic solvents and minimizes side reactions by reducing the nucleophilicity of the exocyclic amino group.[1][2]

Quantitative Data Summary

The efficiency of the Mitsunobu reaction with di-Boc-adenine is influenced by the choice of solvent and the nature of the alcohol substrate. The following table summarizes typical reaction conditions and corresponding yields.

| Alcohol Substrate | Azodicarboxylate | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Cyclopentanol derivative | DIAD | THF | 2-5 h | Room Temp | 85 | [1] |

| Allylic Cyclopentenol | DIAD | THF | 30 min | 0 °C | ~90 | [1] |

| Sterically unencumbered alcohol | DIAD | THF | Not specified | Not specified | 96 | [1] |

| Generic Alcohol | DIAD | Dioxane | Not specified | Not specified | 74 | [3] |

| Generic Alcohol | DIAD | THF | Not specified | Not specified | 36 | [3] |

| (1'S,2'R,3'S,4'R)-2,3-O-isopropylidene-4-(hydroxymethyl)cyclopentanol | DIAD | THF | Not specified | Not specified | 70 | [4] |

DIAD: Diisopropyl azodicarboxylate THF: Tetrahydrofuran

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Mitsunobu reaction involving di-Boc-adenine.

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Experimental Protocol

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

Di-Boc-adenine

-

Alcohol substrate (1.0 mmol)

-

Triphenylphosphine (PPh₃) (1.2 mmol)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane (10 mL)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add di-Boc-adenine (1.2 mmol), the alcohol substrate (1.0 mmol), and triphenylphosphine (1.2 mmol).

-

Add anhydrous THF (10 mL) to the flask and stir the mixture at room temperature until all solids have dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of DIAD (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture over 5-10 minutes. A pale orange or colorless clear solution is often observed immediately following the addition.[1]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). For more reactive alcohols, such as allylic alcohols, the reaction may be complete in as little as 30 minutes at 0 °C.[1]

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N9-alkylated di-Boc-adenine product.

Notes on the Protocol:

-

The use of anhydrous solvents is critical for the success of the Mitsunobu reaction.

-

The order of addition of reagents can be important. In some cases, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine solution before adding the alcohol and nucleobase may improve results.[5]

-

The choice of azodicarboxylate (DEAD or DIAD) can influence the reaction, with DIAD often being preferred due to its lower tendency to form by-products that are difficult to separate.[5]

-

For purification, the triphenylphosphine oxide and the reduced azodicarboxylate by-products need to be carefully separated from the desired product. The polarity of the eluent for column chromatography should be optimized based on the specific product.

Signaling Pathway/Logical Relationship Diagram

This diagram outlines the key transformations and logical connections in the synthesis and application of N9-alkylated adenine derivatives.

Caption: Synthetic pathway to N9-alkylated adenine analogs.

References

Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides Using tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, is a cornerstone of medicinal chemistry and drug discovery. These analogs often exhibit enhanced metabolic stability and potent biological activities. A significant challenge in their synthesis is the efficient coupling of the purine base to the carbocyclic alcohol. Adenine, in particular, presents difficulties in the widely used Mitsunobu reaction due to its poor solubility and the competing nucleophilicity of its exocyclic amino group.

To overcome these limitations, the use of a protected adenine derivative, tert-butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate (also known as N,N-di-Boc-adenine), has proven to be a highly effective strategy. The two tert-butoxycarbonyl (Boc) groups enhance the solubility of the adenine moiety in common organic solvents and diminish the nucleophilicity of the N6-amino group, thereby favoring the desired N9-alkylation. This approach has been successfully employed in the synthesis of various biologically significant carbocyclic nucleosides, including analogs of aristeromycin and neplanocin.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of carbocyclic nucleosides via the Mitsunobu reaction, followed by the deprotection of the Boc groups.

Key Applications

-

Enhanced Mitsunobu Reaction Efficiency: The primary application of N,N-di-Boc-adenine is to significantly improve the yields of the Mitsunobu coupling reaction between adenine and various carbocyclic alcohols.[1][2]

-

Synthesis of Antiviral Agents: This methodology is crucial for the synthesis of potent antiviral carbocyclic nucleosides, such as aristeromycin and neplanocin A analogs.[1][2]

-

Drug Discovery and Development: The robust nature of this protocol allows for the generation of diverse libraries of carbocyclic nucleosides for screening and lead optimization in drug discovery programs.

Data Presentation

The efficiency of the Mitsunobu coupling using N,N-di-Boc-adenine with a range of substituted cyclopentanols is summarized in the table below. The data highlights the reaction conditions and the corresponding yields of the coupled products.

| Entry | Cyclopentanol Derivative | Reaction Conditions | Yield (%) | Reference |

| 1 | Substituted cyclopentanol 5a | rt, 5 h | 85 | [1] |

| 2 | Substituted cyclopentenol 5b | 0 °C, 30 min | ~90 | [1] |

| 3 | Substituted cyclopentanol 5c | rt, 2 h | 85 | [1] |

| 4 | Substituted cyclopentenol 5d | 0 °C, 30 min | ~90 | [1] |

| 5 | Substituted cyclopentenol 5e | 0 °C, 30 min | ~90 | [1] |

| 6 | Substituted cyclopentanol 5f | Not specified | 96 | [1] |

Experimental Protocols

Mitsunobu Coupling of N,N-di-Boc-Adenine with a Carbocyclic Alcohol

This protocol describes a general procedure for the Mitsunobu reaction between a carbocyclic alcohol and this compound.

Materials:

-

Carbocyclic alcohol (1.0 mmol)

-

This compound (1.0 mmol)

-

Triphenylphosphine (Ph₃P) (1.2 mmol)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a solution of the carbocyclic alcohol (1.0 mmol), triphenylphosphine (1.2 mmol), and this compound (1.0 mmol) in dry THF (10 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.

-

Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to room temperature) and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[1]

-

Upon completion of the reaction, concentrate the mixture in vacuo to dryness.

-

Purify the resulting residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., mixtures of hexanes and ethyl acetate) to yield the desired N,N-di-Boc-protected carbocyclic nucleoside.[1]

Deprotection of the N,N-di-Boc Group

This protocol outlines the removal of the Boc protecting groups to yield the final carbocyclic nucleoside.

Materials:

-

N,N-di-Boc-protected carbocyclic nucleoside (1.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the N,N-di-Boc-protected carbocyclic nucleoside (1.0 mmol) in a solution of trifluoroacetic acid in dichloromethane (e.g., 20-50% TFA/DCM).

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by an appropriate method, such as crystallization or column chromatography, to give the final carbocyclic nucleoside.

Alternative Deprotection Method: For substrates sensitive to strong acids, milder deprotection methods can be employed. One such method utilizes oxalyl chloride in methanol.[3][4][5]

-

To a solution of the N,N-di-Boc-protected carbocyclic nucleoside (1 equiv.) in methanol, add oxalyl chloride (3 equiv.) at room temperature.

-

Stir the reaction for 1-4 hours.[4]

-

Upon completion, the reaction mixture can be worked up and purified to yield the deprotected nucleoside.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Workflow for the Mitsunobu coupling reaction.

Caption: General workflow for the deprotection of the N,N-di-Boc group.

Caption: Rationale for using N,N-di-Boc-adenine in synthesis.

References

- 1. auburn.edu [auburn.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Di-Boc-adenine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(tert-butoxycarbonyl)adenine (Di-Boc-adenine) is a valuable protected nucleobase derivative extensively utilized in organic synthesis, particularly in the preparation of nucleoside analogs and other modified purine compounds. The two tert-butoxycarbonyl (Boc) groups on the exocyclic amine significantly enhance its solubility in common organic solvents and temper the nucleophilicity of the N6-amino group. This modification allows for more controlled and selective reactions at the imidazole (N9) and pyrimidine (N7) nitrogens, making Di-Boc-adenine a versatile nucleophile in a variety of synthetic transformations. These application notes provide detailed protocols for key reactions involving Di-Boc-adenine as a nucleophile, including the Mitsunobu reaction, N-alkylation with alkyl halides, and ring-opening of epoxides.

Key Advantages of Di-Boc-adenine

-

Enhanced Solubility: The Boc groups significantly improve the solubility of adenine in aprotic organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM), which are commonly used in organic synthesis.[1]

-

Reduced N6-Nucleophilicity: Protection of the exocyclic amino group prevents its participation in side reactions, allowing for more selective functionalization at the ring nitrogens.[1]

-

Facile Deprotection: The Boc groups can be readily removed under acidic conditions to regenerate the free amino group of adenine.[2]

Synthesis of N,N-bis(tert-butoxycarbonyl)adenine

A common method for the preparation of Di-Boc-adenine involves the reaction of adenine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Experimental Protocol:

-

To a suspension of adenine (1.0 eq.) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).

-

Add di-tert-butyl dicarbonate (2.5 - 3.0 eq.) to the mixture.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N,N-bis(tert-butoxycarbonyl)adenine as a white solid.

Application 1: Mitsunobu Reaction for the Synthesis of Nucleoside Analogs

The Mitsunobu reaction is a cornerstone of nucleoside synthesis, enabling the coupling of a nucleobase with an alcohol to form a C-N bond with inversion of stereochemistry at the alcohol carbon. Di-Boc-adenine is an excellent nucleophile for this reaction due to its enhanced solubility and the prevention of side reactions at the exocyclic amine.[1]

General Reaction Scheme:

References

Application Notes and Protocols for Trifluoroacetic Acid-Mediated Boc Deprotection of Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group chemistry, particularly for the exocyclic amino functionalities of purine derivatives, which are fundamental components of nucleosides, nucleotides, and various pharmacologically active molecules. The Boc group's stability in a wide range of reaction conditions and its facile cleavage under acidic conditions make it an invaluable tool in complex organic synthesis. Trifluoroacetic acid (TFA) is a frequently employed reagent for the removal of the Boc protecting group due to its efficacy and volatility, which simplifies product isolation.[1][2]

These application notes provide a comprehensive guide to the Boc deprotection of purine derivatives using TFA, including detailed protocols, reaction conditions, and troubleshooting advice.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of a Boc-protected purine derivative with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amino group of the purine derivative and carbon dioxide. The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1][3]

Quantitative Data on Boc Deprotection Conditions

The optimal conditions for Boc deprotection can vary depending on the specific purine derivative and the presence of other functional groups. The following table summarizes typical reaction conditions for Boc deprotection using TFA, primarily in the context of protected amines and peptides. These conditions can serve as a starting point for the optimization of purine derivative deprotection.

| Substrate Type | TFA Concentration (% in DCM) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| General Boc-protected amine | 25% | Room Temperature | 2 hours | 60% | [4] |

| General Boc-protected amine | 50% (1:1 TFA/DCM) | Room Temperature | 2 hours | Not specified | [5] |

| General Boc-protected amine | 100% (neat TFA) | Room Temperature | 1 hour | Not specified | [4] |

| Peptide on solid support | 55% | Room Temperature | 30 minutes | High Purity | [6] |

| Peptide on solid support | 100% | Room Temperature | 5 minutes | Lower Purity | [6] |

| Boc-protected amino acid | 2 equivalents in ionic liquid | 130°C | ~10 minutes | High | [7] |

Note: Yields are highly substrate-dependent and the conditions listed should be optimized for specific purine derivatives. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

Experimental Protocols

General Protocol for Boc Deprotection of a Purine Derivative

This protocol provides a general procedure for the deprotection of a Boc-protected purine derivative using TFA in dichloromethane (DCM).

Materials:

-

Boc-protected purine derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the Boc-protected purine derivative in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates that may be sensitive to the exothermic nature of the acid addition.

-

TFA Addition: Slowly add TFA dropwise to the stirred solution. The amount of TFA can range from a 20% solution in DCM to neat TFA, depending on the lability of the Boc group and the acid sensitivity of the substrate.[1] For initial trials, a 1:1 mixture of TFA and DCM is often effective.[8]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reaction times can vary from 30 minutes to several hours.[1][7]

-

Work-up:

-

Solvent Removal: Once the reaction is complete, remove the excess TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help in the azeotropic removal of residual TFA.

-

Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM). Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as the evolution of CO₂ can cause pressure build-up in the separatory funnel.

-

Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected purine derivative.

-

-

Purification: The crude product can be purified by column chromatography, crystallization, or other suitable methods to yield the pure deprotected purine derivative.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 4. Boc Deprotection - TFA [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. reddit.com [reddit.com]

Application Notes and Protocols: Solid-Phase Synthesis of Protected Purines

Introduction

Purine derivatives are fundamental scaffolds in drug discovery, forming the core of essential biomolecules like DNA, RNA, and ATP.[1] Their diverse biological activities make them privileged structures for developing novel therapeutics against a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[1][2] Solid-phase synthesis (SPS) has emerged as a powerful technique for the rapid generation of diverse purine libraries, accelerating the drug discovery process.[3][4] This method involves covalently attaching molecules to a solid support and synthesizing the target compounds in a stepwise manner, which simplifies purification and allows for the use of excess reagents to drive reactions to completion.[4] These notes provide an overview of the applications, key experimental protocols, and representative data for the solid-phase synthesis of protected purines.

Application I: Drug Discovery Targeting Purinergic Signaling

A primary application for synthetically derived purines is the modulation of purinergic signaling pathways. These pathways, activated by extracellular purines like adenosine and ATP, regulate a vast number of cellular processes, including neurotransmission, inflammation, and cell proliferation.[5][6][7] Developing agonists or antagonists for specific purinergic receptors (e.g., P1, P2X, P2Y) is a major focus in modern drug development.[8] Solid-phase synthesis provides the chemical tools—libraries of diverse purine analogs—to probe these pathways and identify potential drug candidates.

The binding of purines to their receptors activates downstream signaling cascades.[5] For instance, the activation of P1 or P2Y G protein-coupled receptors can modulate the activity of enzymes like adenylate cyclase (AC) or phospholipase C (PLC), leading to changes in second messenger levels such as cAMP and inositol 1,4,5-trisphosphate (IP3).[5] The subsequent release of intracellular calcium (Ca2+) from the endoplasmic reticulum is a common downstream effect.[5]

Caption: Simplified Purinergic Signaling Pathway via G-protein coupled receptors.

Application II: Combinatorial Library Synthesis

Solid-phase synthesis is exceptionally well-suited for combinatorial chemistry, enabling the creation of large, structurally diverse libraries of purine derivatives from a common scaffold.[3] By systematically varying the building blocks at different positions on the purine ring, researchers can efficiently explore the structure-activity relationship (SAR) and optimize compounds for desired biological activity.

The general workflow involves anchoring a starting material to a solid support (resin), followed by sequential chemical modifications. Key steps include coupling new building blocks, removing protecting groups, and ultimately cleaving the final product from the resin.[4] This systematic approach is highly amenable to automation.

Caption: General experimental workflow for solid-phase synthesis of purines.

Quantitative Data Summary

The efficiency of solid-phase synthesis can be evaluated by the overall yield and purity of the final products. The table below summarizes representative quantitative data from published studies on the solid-phase synthesis of purine derivatives.

| Synthesis Target | Starting Materials | Resin Support | Steps | Average Yield (%) | Reference |

| Library of Thiazolo[4,5-d]pyrimidine derivatives | 2,4-dimethoxy-substituted scaffold, aldehyde | Not specified | 6 | 63–93% | [9] |

| 8-Alkyl/Aryl-Substituted Purines | 4,6-dichloro-5-nitropyrimidine, aldehyde | Rink Amide | ~5 | 7% | [10] |

| Unsubstituted Purine | 4,6-dichloro-5-nitropyrimidine, formamide | Rink Amide | ~5 | 7% | [10] |

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Purine Library from a Dichloropyrimidine Scaffold

This protocol is adapted from methodologies describing the construction of a purine core on a solid support starting from a pyrimidine.[10]

Objective: To synthesize a library of N,8-disubstituted purines on a solid support.

Materials:

-

Rink Amide resin

-

4,6-dichloro-5-nitropyrimidine

-

Primary amines (diverse set for library)

-

Aldehydes (diverse set for library)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents: Lithium aluminum hydride (LiAlH₄), Aluminum trichloride (AlCl₃), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Trifluoroacetic acid (TFA)

Methodology:

-

Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a suitable reaction vessel.[11]

-

Loading of Pyrimidine Scaffold:

-

First Nucleophilic Displacement:

-

Add a solution of the first primary amine (Amine 1) in DMF to the resin.

-

Allow the reaction to proceed to displace one of the chloro groups.

-

Wash the resin as described in step 2.

-

-

Nitro Group Reduction:

-

Caution: This step uses highly reactive reagents.

-

Suspend the resin in a suitable solvent.

-

Add a solution of LiAlH₄ and AlCl₃ to reduce the nitro group to an amine.[10] This step is critical and may require optimization.

-

Wash the resin thoroughly.

-

-

Purine Ring Cyclization (Example with Aldehyde):

-

Swell the diamino-pyrimidine functionalized resin in a suitable solvent.

-

Add a solution of an aldehyde (Aldehyde 1) and a mild oxidizing agent like DDQ.[10]

-

This reaction condenses the diamine with the aldehyde to form the imidazole portion of the purine ring.

-

Wash the resin thoroughly.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail, typically containing a high percentage of TFA (e.g., 95% TFA in water).[10]

-

Stir for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Purification:

-

Precipitate the crude product from the filtrate using cold diethyl ether.

-

Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm identity and purity via mass spectrometry and HPLC analysis.[12]

-

Protocol 2: Optimized Solid-Phase Synthesis of Thiazolo[4,5-d]pyrimidine Derivatives

This protocol is based on an optimized synthesis that successfully introduced a free amide group, which can be challenging in solution-phase chemistry.[9]

Objective: To construct a library of thiazolo[4,5-d]pyrimidine derivatives.

Materials:

-

Solid support functionalized with a 2,4-dimethoxy-substituted scaffold.

-

Aldehydes

-

Iodine (as catalyst)

-

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) reagent for amination.

-

Solvents and cleavage reagents as described in Protocol 1.

Methodology:

-

Scaffold Preparation: Prepare the solid support with the 2,4-dimethoxy-substituted scaffold according to the source literature.

-

Thiazole Ring Formation:

-

Perform a reaction with a selected aldehyde in the presence of iodine as a catalyst. This step forms the thiazolo-pyrimidinone derivative on the solid support.[9]

-

-

Direct Amination:

-

To introduce diversity, perform a direct amination reaction.

-

Use the BOP coupling reagent to facilitate the reaction, which is optimized for solid-phase synthesis.[9]

-

-

Library Generation: Repeat steps 2 and 3 with a variety of aldehydes and amines to construct the library of derivatives.

-

Cleavage and Purification: Follow the cleavage and purification steps outlined in Protocol 1 (steps 6 and 7). The use of this optimized solid-phase method has been reported to achieve high average yields of 63-93% over the six-step synthesis.[9]

Logical Relationships in Library Development

The power of solid-phase synthesis lies in its logical and divergent approach to creating chemical diversity. Starting from a single resin-bound intermediate, multiple pathways can be explored simultaneously to generate a vast array of final products.

Caption: Logical flow for building a diverse purine library on a solid support.

References

- 1. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmaceuticals | Special Issue : Purine and Its Derivatives [mdpi.com]

- 4. Solid-phase synthesis - Wikipedia [en.wikipedia.org]

- 5. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The developmental journey of therapies targeting purine receptors: from basic science to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Solid Phase Synthesis [sigmaaldrich.com]

Application Notes and Protocols for Coupling Reactions with Di-Boc Protected Adenine

For Researchers, Scientists, and Drug Development Professionals